molecular formula C14H20N2 B11888449 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane CAS No. 920338-73-4

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane

Katalognummer: B11888449
CAS-Nummer: 920338-73-4
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: RDVFDTIFMLWYJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro junction connecting two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or on the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane has several scientific research applications:

Wirkmechanismus

The mechanism by which 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is unique due to its specific spiro structure and the presence of both dimethyl and phenyl groups

Eigenschaften

CAS-Nummer

920338-73-4

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

5,5-dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane

InChI

InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3

InChI-Schlüssel

RDVFDTIFMLWYJK-UHFFFAOYSA-N

Kanonische SMILES

CC1(NC(CC2(N1)CC2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.